![molecular formula C10H10BrNO B2900895 5-Methylquinolin-6-ol;hydrobromide CAS No. 2287282-74-8](/img/structure/B2900895.png)
5-Methylquinolin-6-ol;hydrobromide
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Overview
Description
5-Methylquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is a powder in physical form .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. One common approach is the reaction of anilines using malonic acid equivalents . Another method involves the reaction of anthranilic acid derivatives . The synthesis of quinoline derivatives has been a focus of medicinal chemistry research, with many attempts to synthesize and investigate new structural prototypes .
Molecular Structure Analysis
The InChI code for 5-Methylquinolin-6-ol;hydrobromide is 1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H
. This indicates the presence of a bromine atom (Br), a nitrogen atom (N), and an oxygen atom (O) in the molecule.
Chemical Reactions Analysis
Quinoline derivatives, including 5-Methylquinolin-6-ol;hydrobromide, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
5-Methylquinolin-6-ol;hydrobromide is a powder in physical form . It has a molecular weight of 240.1 . The compound is stored at room temperature .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are utilized in various areas of medicine and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Future Directions
While the specific future directions for 5-Methylquinolin-6-ol;hydrobromide are not mentioned in the search results, there is a general need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of new molecules containing the quinoline nucleus is rapidly progressing , indicating potential future research directions in this area.
properties
IUPAC Name |
5-methylquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUVECQQMJERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinolin-6-ol;hydrobromide |
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